β-Actin cDNA Probe from mouse

Northern blotting Probe design Hybridization sensitivity

The β-Actin cDNA Probe from mouse (CAS 102055-33-4) is a plasmid-based complementary DNA probe derived from the mouse Actb gene, encoding the highly conserved 42 kDa cytoplasmic β-actin protein. Originating from the well-characterized pAL41 recombinant plasmid — which carries an ~1150 bp insert encompassing the coding region and a portion of the 3′ untranslated region of mouse non-muscle β-actin mRNA — this probe is supplied by Sigma-Aldrich and intended as a hybridization reagent for normalization of mRNA levels in techniques including Northern blotting, Southern blotting, and microarray analysis.

Molecular Formula C7H10N4O3
Molecular Weight 0
CAS No. 102055-33-4
Cat. No. B1167316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Actin cDNA Probe from mouse
CAS102055-33-4
Synonymsβ-Actin cDNA Probe from mouse
Molecular FormulaC7H10N4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mouse β-Actin cDNA Probe (CAS 102055-33-4) — Product Overview and Scientific Context for Procurement


The β-Actin cDNA Probe from mouse (CAS 102055-33-4) is a plasmid-based complementary DNA probe derived from the mouse Actb gene, encoding the highly conserved 42 kDa cytoplasmic β-actin protein. Originating from the well-characterized pAL41 recombinant plasmid — which carries an ~1150 bp insert encompassing the coding region and a portion of the 3′ untranslated region of mouse non-muscle β-actin mRNA [1] — this probe is supplied by Sigma-Aldrich and intended as a hybridization reagent for normalization of mRNA levels in techniques including Northern blotting, Southern blotting, and microarray analysis [2]. The mouse Actb transcript (RefSeq NM_007393.1) spans 1,935 nucleotides with the coding sequence occupying positions 110–1237 . β-Actin is one of the most abundantly and constitutively expressed proteins in eukaryotic cells, yet its mRNA levels exhibit demonstrable context-dependent variation, making probe selection a non-trivial procurement decision [3].

Why Generic Substitution of Mouse β-Actin cDNA Probe (CAS 102055-33-4) with Other Housekeeping Probes Risks Data Non-Reproducibility


Housekeeping gene probes are frequently treated as interchangeable normalization tools; however, substantial quantitative evidence demonstrates that β-actin, GAPDH, and 18S rRNA exhibit divergent, context-specific expression behaviors that cannot be normalized away by post-hoc correction. A direct histological comparison in developing chicken embryos revealed that β-actin mRNA is almost absent from cardiac muscle cells while being strongly expressed in the gizzard, whereas GAPDH displays the inverse pattern — strongly expressed in liver but at lower levels in arteries [1]. Under serum stimulation in NIH 3T3 fibroblasts, β-actin mRNA increased up to 9-fold, while GAPDH increased only 3-fold, and β2-microglobulin and 18S rRNA remained stable [2]. In human T lymphocytes, β-actin and GAPDH mRNA levels fluctuated markedly upon polyclonal activation, whereas 18S rRNA remained essentially unchanged [3]. These findings underscore that substituting one housekeeping probe for another without experimental validation introduces systematic normalization bias, and that the specific hybridization characteristics, species origin, and sequence coverage of the mouse β-actin cDNA probe confer distinct performance attributes that cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence: Mouse β-Actin cDNA Probe (CAS 102055-33-4) Versus Alternative Normalization Probes


Probe Insert Size and Target Coverage: 1150 bp Full-Length cDNA vs. 115 bp Short-Amplicon TaqMan Assay

The mouse β-actin cDNA probe (pAL41) carries an ~1150 bp insert covering the entire coding region plus a portion of the 3′ untranslated region of the Actb transcript [1]. In contrast, the widely used TaqMan Mouse ACTB Endogenous Control (Assay ID Mm00607939_s1; Cat. 4352341E) targets an amplicon of only 115 bp within the coding sequence . The ~10-fold greater probe length of the cDNA probe provides substantially higher hybridized signal per target molecule and enables detection across the full transcript body, reducing vulnerability to single-nucleotide polymorphisms or partial RNA degradation that can abolish short-probe binding [1].

Northern blotting Probe design Hybridization sensitivity

Detection of Alternatively Processed β-Actin mRNA Species: Dual 2.1 kb and 1.8 kb Bands vs. Single-Target Short Probes

The mouse β-actin cDNA probe detects two distinct Actb mRNA species in Northern blot analyses: a predominant 2.0 kb band and a secondary 1.8 kb band representing an alternatively processed transcript [1]. This is consistent with earlier studies using actin isotype-specific cDNA probes that identified two size classes of cytoplasmic actin mRNA (2.1 kb and 1.5 kb) in mouse testes, where the full-length probe hybridized to the 2.1 kb species encoding both β- and γ-cytoplasmic actins [2]. Short 3′-UTR-specific probes and short-amplicon qPCR assays (e.g., 115 bp TaqMan assays) detect only a single target region and may miss alternatively processed transcripts or fail to discriminate between β- and γ-actin mRNAs [2].

Alternative polyadenylation mRNA isoform detection Northern blot quantification

Expression Stability Under Serum Stimulation: β-Actin 9-Fold Upregulation vs. GAPDH 3-Fold vs. β2M/18S rRNA Stable

In a controlled head-to-head comparison of four commonly used housekeeping genes, serum stimulation of NIH 3T3 fibroblasts for 8 hours induced a 9-fold increase in β-actin mRNA expression, a 3-fold increase in GAPDH mRNA, and no significant change in β2-microglobulin or 18S rRNA levels (P<0.01) [1]. This demonstrates that the mouse β-actin cDNA probe detects a transcript whose abundance is highly responsive to proliferative signals — a property that is a liability for normalization in growth-factor-treated samples but an asset when β-actin itself serves as a positive control for serum response or when the user needs a probe whose dynamic range captures biological activation states that stable normalizers obscure [1].

Housekeeping gene validation Serum response qRT-PCR normalization

Tissue-Specific Expression Complementarity: β-Actin vs. GAPDH Across Developing Organs

Whole-mount in situ hybridization and quantitative RT-PCR analysis of developing chicken embryos revealed that β-actin and GAPDH mRNAs exhibit partially complementary expression patterns across organ systems [1]. β-Actin mRNA is strongly expressed in the gizzard but is almost absent from cardiac muscle cells. Conversely, GAPDH mRNA is more strongly expressed in the liver than β-actin but at lower levels in the arteries. Quantitative image analysis confirmed that neither gene is universally expressed at high levels across all cell types, with some organs showing very low expression of both genes [1].

Tissue-specific expression Embryonic development In situ hybridization

Developmental Expression Instability: β-Actin Protein CV of 36.6% vs. MAPK1 Stability in Retinal Development

In a systematic validation of reference genes across rat retinal development (embryonic day 18 to postnatal day 45), β-actin (Actb) exhibited a coefficient of variation (CV) of 36.6% at the protein level, with protein content at E18 (109.1 ± 4.8 arbitrary units) significantly exceeding that at P45 (35.3 ± 13.1; P<0.001) [1]. By qRT-PCR, Actb was downregulated in more mature retinal stages. In contrast, the combination of Gapdh and Mapk1 showed the highest stability for most experimental sets by geNorm, BestKeeper, and Normfinder analyses, while MAPK1 was the most stable loading control for Western blot across the same developmental panel [1].

Developmental biology Retinal development Loading control validation

Optimal Application Scenarios for Mouse β-Actin cDNA Probe (CAS 102055-33-4) Based on Quantitative Differentiation Evidence


Multi-Tissue Northern Blot Normalization Where Transcript Isoform Coverage Is Critical

When performing Northern blot normalization across a panel of mouse tissues (heart, skeletal muscle, testis, brain, liver, kidney), the ~1150 bp cDNA probe detects both the primary 2.0 kb β-actin transcript and the 1.8 kb alternatively processed isoform, providing a more complete loading control than 115 bp short-amplicon TaqMan assays that may miss isoform shifts [1]. This is particularly important in tissues such as testis where multiple actin mRNA size classes (2.1, 1.5, and 1.4 kb) are differentially expressed during spermatogenesis [2].

Serum-Stimulation and Cell Proliferation Studies Using β-Actin as a Positive Response Control

For experiments involving serum-starved fibroblasts or quiescent cells stimulated with growth factors, the β-actin cDNA probe serves as an ideal positive control for verifying cellular activation: β-actin mRNA increases up to 9-fold upon 8-hour serum stimulation, in contrast to the 3-fold increase of GAPDH and the stable expression of β2M and 18S rRNA [3]. This dynamic range makes β-actin a more informative sentinel probe for confirming biological response than stable normalizers.

Gizzard, Skeletal Muscle, and Non-Cardiac Tissue Gene Expression Studies

Based on histological evidence showing β-actin mRNA is strongly expressed in the gizzard and skeletal muscle but almost absent from cardiac muscle cells [4], this probe is optimally deployed in studies of smooth muscle, gizzard, and skeletal muscle gene expression where β-actin provides a robust, high-signal loading control. Conversely, users studying cardiac muscle should select alternative normalizers such as GAPDH, which is expressed in cardiac tissue.

Southern Blot Analysis of Actin Multigene Family Organization

The pAL41-derived mouse β-actin cDNA probe hybridizes to more than 20 actin-related sequences on Southern blots of restricted mouse genomic DNA under conditions detecting sequences with >80% homology, making it uniquely suited for genomic organization studies of the actin multigene family rather than gene-specific detection [5]. This broad cross-hybridization capacity is an advantage for evolutionary and genomic studies but a limitation for experiments requiring single-gene specificity.

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